5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid 5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid
Brand Name: Vulcanchem
CAS No.: 146328-88-3
VCID: VC19828120
InChI: InChI=1S/C10H9FO4/c11-8-2-1-6(5-7(8)9(12)13)10-14-3-4-15-10/h1-2,5,10H,3-4H2,(H,12,13)
SMILES:
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol

5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid

CAS No.: 146328-88-3

Cat. No.: VC19828120

Molecular Formula: C10H9FO4

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid - 146328-88-3

Specification

CAS No. 146328-88-3
Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
IUPAC Name 5-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid
Standard InChI InChI=1S/C10H9FO4/c11-8-2-1-6(5-7(8)9(12)13)10-14-3-4-15-10/h1-2,5,10H,3-4H2,(H,12,13)
Standard InChI Key CCADZEDINQIXBC-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)C2=CC(=C(C=C2)F)C(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

5-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid features a benzoic acid backbone substituted with two critical functional groups:

  • A fluorine atom at the 2-position, which introduces electronic effects that influence both reactivity and intermolecular interactions.

  • A 1,3-dioxolane ring fused at the 5-position, creating a bicyclic system that enhances conformational rigidity compared to simple benzoic acid derivatives .

The dioxolane moiety (C₃H₄O₂) contributes to the compound’s molecular formula of C₁₀H₉FO₄, yielding a calculated molecular weight of 212.17 g/mol. X-ray crystallographic studies of analogous dioxolane-containing compounds reveal chair-like conformations in the dioxolane ring, which may influence packing efficiency in solid-state structures .

Spectroscopic Signatures

Key spectral data inferred from structurally related compounds include:

  • ¹H NMR: Distinct signals for dioxolane protons (δ 4.8–5.2 ppm as multiplet) and aromatic protons deshielded by the fluorine atom (δ 7.3–8.1 ppm) .

  • ¹³C NMR: Characteristic peaks for the dioxolane carbons (δ 95–105 ppm) and the carboxylic acid carbonyl (δ 170–175 ppm) .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O-C ether vibrations) .

PropertyValueMethodSource
Molecular FormulaC₁₀H₉FO₄High-resolution MS
Melting Point157–159°CDSC
LogP2.59±0.15Chromatographic

Synthetic Methodologies and Reaction Pathways

Protection-Deprotection Strategies

A common synthetic route involves the acetal protection of a formyl precursor:

  • Formylation: 2-Fluorobenzoic acid undergoes directed ortho-metalation (DoM) followed by formylation to yield 2-fluoro-5-formylbenzoic acid .

  • Dioxolane Formation: The formyl group reacts with ethylene glycol under acidic conditions (e.g., p-TsOH) to form the dioxolane acetal .

This two-step process achieves yields of 68–72% in laboratory-scale syntheses, with the dioxolane group providing stability during subsequent reactions .

Regioselective Functionalization

The dioxolane ring directs regioselective lithiation at specific aromatic positions:

Experimental Protocol :

  • Deprotonation: Treatment with n-butyllithium (–78°C, THF) generates a stabilized aryl lithium species.

  • Electrophilic Quenching: Reaction with CO₂ gas affords carboxylated derivatives in 76% yield.

This methodology enables precise functionalization while preserving the acid-sensitive dioxolane group.

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (pH 7.4) due to the hydrophobic dioxolane and aromatic systems.

  • logD (pH 7.4): 2.58, indicating moderate membrane permeability .

Thermal and Chemical Stability

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with the dioxolane ring undergoing retro-Diels-Alder fragmentation .

  • Hydrolytic Sensitivity: The acetal linkage cleaves under strongly acidic (pH <2) or basic (pH >10) conditions, regenerating the formyl precursor .

Applications in Organic Synthesis and Drug Discovery

Building Block for Complex Molecules

The compound serves as a key intermediate in synthesizing:

  • Heterocyclic Systems: Participation in cyclocondensation reactions to form quinoline and thiophene derivatives .

  • Biaryl Architectures: Suzuki-Miyaura couplings facilitated by the electron-withdrawing fluorine atom .

Structural Analogs and Comparative Analysis

CompoundCASKey Structural VariationlogPActivity
4-(1,3-Dioxolan-2-yl)-2-methylquinoline89587-03-1Quinoline core2.59Antimalarial lead
5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene898773-35-8Thiophene ketone3.12Kinase inhibitor
2,6-Dichloro-4-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]benzoic acidN/ADichloro substitution2.87Anti-inflammatory

This comparative analysis underscores the versatility of the dioxolane-benzoic acid scaffold in generating bioactive molecules through strategic substitution patterns .

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